molecular formula C18H24N10 B14349898 N~1~,N~4~-Dimethyl-N~1~,N~4~-bis(9-methyl-9H-purin-6-yl)butane-1,4-diamine CAS No. 90275-22-2

N~1~,N~4~-Dimethyl-N~1~,N~4~-bis(9-methyl-9H-purin-6-yl)butane-1,4-diamine

Cat. No.: B14349898
CAS No.: 90275-22-2
M. Wt: 380.5 g/mol
InChI Key: HCOVXXYXULXHJX-UHFFFAOYSA-N
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Description

N~1~,N~4~-Dimethyl-N~1~,N~4~-bis(9-methyl-9H-purin-6-yl)butane-1,4-diamine is a complex organic compound featuring two purine moieties attached to a butane-1,4-diamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~4~-Dimethyl-N~1~,N~4~-bis(9-methyl-9H-purin-6-yl)butane-1,4-diamine typically involves the following steps:

    Formation of the Purine Derivatives: The initial step involves the synthesis of 9-methyl-9H-purine derivatives through alkylation reactions.

    Coupling Reaction: The purine derivatives are then coupled with butane-1,4-diamine under controlled conditions. This step often requires the use of coupling agents such as carbodiimides or phosphonium salts to facilitate the formation of the desired product.

    Methylation: The final step involves the methylation of the amine groups to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated synthesis and purification techniques such as high-performance liquid chromatography.

Chemical Reactions Analysis

Types of Reactions

N~1~,N~4~-Dimethyl-N~1~,N~4~-bis(9-methyl-9H-purin-6-yl)butane-1,4-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the purine moieties can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized purine derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted purine derivatives with various functional groups.

Scientific Research Applications

N~1~,N~4~-Dimethyl-N~1~,N~4~-bis(9-methyl-9H-purin-6-yl)butane-1,4-diamine has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry for the synthesis of metal complexes.

    Biology: Investigated for its potential role in DNA and RNA interactions due to its purine moieties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to interact with nucleic acids.

    Industry: Utilized in the development of novel materials with specific electronic properties.

Mechanism of Action

The mechanism of action of N1,N~4~-Dimethyl-N~1~,N~4~-bis(9-methyl-9H-purin-6-yl)butane-1,4-diamine involves its interaction with nucleic acids. The purine moieties can intercalate between DNA or RNA strands, disrupting their normal function. This interaction can inhibit the replication and transcription processes, making it a potential candidate for anticancer therapies.

Comparison with Similar Compounds

Similar Compounds

    N,N’-Dimethylethylenediamine: A simpler diamine with two methyl groups attached to the nitrogen atoms.

    N,N-Dimethyl-1-naphthylamine: An aromatic amine with methyl groups attached to the nitrogen atoms.

    N,N-Dimethyltryptamine: A tryptamine derivative with methyl groups attached to the nitrogen atoms.

Uniqueness

N~1~,N~4~-Dimethyl-N~1~,N~4~-bis(9-methyl-9H-purin-6-yl)butane-1,4-diamine is unique due to its dual purine structure, which allows it to interact specifically with nucleic acids. This property distinguishes it from other similar compounds that lack the purine moieties and, therefore, do not exhibit the same level of biological activity.

Properties

CAS No.

90275-22-2

Molecular Formula

C18H24N10

Molecular Weight

380.5 g/mol

IUPAC Name

N,N'-dimethyl-N,N'-bis(9-methylpurin-6-yl)butane-1,4-diamine

InChI

InChI=1S/C18H24N10/c1-25(15-13-17(21-9-19-15)27(3)11-23-13)7-5-6-8-26(2)16-14-18(22-10-20-16)28(4)12-24-14/h9-12H,5-8H2,1-4H3

InChI Key

HCOVXXYXULXHJX-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC2=C1N=CN=C2N(C)CCCCN(C)C3=NC=NC4=C3N=CN4C

Origin of Product

United States

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